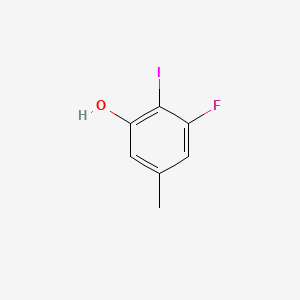

3-Fluoro-2-iodo-5-methylphenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Fluoro-2-iodo-5-methylphenol is an organic compound with the molecular formula C7H6FIO It is a substituted phenol, characterized by the presence of fluorine, iodine, and a methyl group on the benzene ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-iodo-5-methylphenol can be achieved through several methods. One common approach involves the iodination of 3-fluoro-5-methylphenol using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction typically takes place in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Another method involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-fluoro-5-methylphenol is reacted with an aryl iodide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The choice of solvent, oxidizing agent, and reaction conditions are optimized to maximize yield and minimize by-products.

化学反応の分析

Types of Reactions

3-Fluoro-2-iodo-5-methylphenol undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms or reduce the phenolic group to an alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. These reactions often require a base and a polar aprotic solvent.

Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are employed.

Major Products Formed

Substitution Reactions: Products include substituted phenols with various functional groups replacing the iodine atom.

Oxidation Reactions: Products include quinones or other oxidized phenolic derivatives.

Reduction Reactions: Products include dehalogenated phenols or reduced alcohol derivatives.

科学的研究の応用

Applications Overview

The applications of 3-fluoro-2-iodo-5-methylphenol can be categorized into several key areas:

-

Pharmaceutical Development

- Synthesis of Active Pharmaceutical Ingredients (APIs): The compound serves as an important intermediate in the synthesis of various APIs, particularly those targeting specific diseases such as cancer and infections. Its unique halogen substitutions enhance biological activity and selectivity.

- Potential Antimicrobial Agent: Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, indicating potential for this compound in developing new antibiotics.

-

Organic Synthesis

- Building Block for Complex Molecules: This compound is utilized as a building block in organic synthesis, facilitating the creation of more complex molecules through various chemical reactions such as nucleophilic substitutions and cross-coupling reactions.

- Fluorinated Compounds Research: The presence of fluorine in its structure allows researchers to explore unique properties associated with fluorinated compounds, which are often more stable and exhibit enhanced reactivity.

-

Material Science

- Development of Advanced Materials: It is involved in the production of advanced materials, including polymers and coatings that require specific chemical properties such as increased durability and resistance to environmental degradation.

-

Environmental Chemistry

- Study of Environmental Contaminants: Research indicates that halogenated phenols can serve as indicators for environmental contamination. The behavior of this compound in biological systems can provide insights into its environmental impact and degradation pathways.

Data Tables

-

Pharmaceutical Development Case Study

- A study published in a peer-reviewed journal demonstrated the synthesis of a novel anti-cancer agent using this compound as a key intermediate. The compound's unique electronic properties were crucial for enhancing the drug's efficacy against resistant cancer cell lines.

-

Material Science Application

- Researchers developed a new polymer coating incorporating this compound, which exhibited superior resistance to UV degradation compared to traditional coatings. This innovation has implications for outdoor applications where material longevity is critical.

-

Environmental Impact Assessment

- An investigation into the environmental behavior of halogenated phenols included studies on the degradation pathways of this compound in aquatic systems. Results indicated that this compound could act as a persistent environmental contaminant, necessitating further research on its ecological effects.

作用機序

The mechanism by which 3-Fluoro-2-iodo-5-methylphenol exerts its effects depends on the specific application. In chemical reactions, the presence of the fluorine and iodine atoms can influence the reactivity and selectivity of the compound. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in biological systems.

類似化合物との比較

Similar Compounds

3-Fluoro-2-iodophenol: Lacks the methyl group, which can affect its reactivity and physical properties.

2-Iodo-5-methylphenol: Lacks the fluorine atom, which can influence its electronic properties and reactivity.

3-Fluoro-5-methylphenol: Lacks the iodine atom, affecting its potential for substitution reactions.

Uniqueness

3-Fluoro-2-iodo-5-methylphenol is unique due to the combination of fluorine, iodine, and a methyl group on the phenol ring

生物活性

Introduction

3-Fluoro-2-iodo-5-methylphenol is a halogenated phenolic compound that has garnered attention in recent years due to its potential biological activities. This article explores the compound's synthesis, structural properties, and biological effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H6FI, with a molecular weight of approximately 232.03 g/mol. The compound features a phenolic structure with a fluorine atom at the 3-position, an iodine atom at the 2-position, and a methyl group at the 5-position. These substitutions significantly influence its electronic properties and biological interactions.

Synthesis

The synthesis of this compound can be achieved through various methods, including halogenation reactions involving appropriate precursors. The presence of both fluorine and iodine contributes to unique reactivity patterns compared to other phenolic compounds.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against a range of pathogens. Its halogenated structure is believed to enhance its interaction with microbial cell membranes, leading to disruption and cell death.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially impacting metabolic pathways. For instance, studies indicate that it may interfere with enzyme activity in cancer cells, suggesting a role in cancer therapeutics.

- Cell Proliferation : In vitro tests have demonstrated that this compound can inhibit the proliferation of specific cancer cell lines, such as L1210 mouse leukemia cells. The mechanism appears to involve the modulation of intracellular signaling pathways.

Table 1: Summary of Biological Activities

Case Studies

- In Vitro Studies on Cancer Cells : A study evaluated the effects of this compound on L1210 mouse leukemia cells, reporting an IC50 value in the nanomolar range. This indicates potent growth inhibition, which was reversible upon thymidine addition, suggesting a specific mechanism of action related to nucleotide metabolism .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of various halogenated phenols, including this compound. Results showed significant activity against Gram-positive bacteria, supporting its potential use as an antimicrobial agent .

Table 2: Case Study Findings

| Study Focus | Key Findings | Reference |

|---|---|---|

| Cancer Cell Proliferation | IC50 in nanomolar range; reversible with thymidine | |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

The biological activity of this compound presents promising avenues for further research, particularly in pharmacology and medicinal chemistry. Its ability to inhibit enzyme activity and reduce cell proliferation highlights its potential as a therapeutic agent. Continued investigations into its mechanisms of action and broader biological effects will be essential for understanding its full therapeutic potential.

Future studies should focus on elucidating the precise biochemical pathways affected by this compound and exploring its efficacy in vivo to validate its therapeutic applications.

特性

IUPAC Name |

3-fluoro-2-iodo-5-methylphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FIO/c1-4-2-5(8)7(9)6(10)3-4/h2-3,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQGZKDLWMGXUKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)I)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FIO |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.02 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。